molecular formula C8H9F3N2 B1521313 1-N-(2,2,2-trifluoroethyl)benzene-1,2-diamine CAS No. 1152594-19-8

1-N-(2,2,2-trifluoroethyl)benzene-1,2-diamine

Cat. No.: B1521313
CAS No.: 1152594-19-8
M. Wt: 190.17 g/mol
InChI Key: NFSPFOSYVVXQNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-N-(2,2,2-Trifluoroethyl)benzene-1,2-diamine (CAS 1152594-19-8) is a high-value aromatic diamine building block in organic and medicinal chemistry research. This compound features a benzene-1,2-diamine scaffold substituted with a 2,2,2-trifluoroethyl group, which significantly alters the molecule's properties. The trifluoromethyl (CF3) group is a key motif in modern drug design, known to enhance a compound's metabolic stability, lipophilicity, and binding affinity, thereby improving its potential as a bioactive molecule . As a synthon, it is particularly valuable for constructing complex nitrogen-containing heterocycles, such as spirooxindoles, which are core structures in many pharmacologically active compounds . Researchers utilize this diamine in organocatalytic asymmetric cycloaddition reactions, such as [3+2] cyclizations, to access chiral pyrrolidine-based architectures with high stereoselectivity . These sophisticated structures are crucial in developing new therapeutic agents and exploring novel chemical spaces. The product is offered with a purity specification of not less than 98% and requires storage in a dry, sealed environment. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-N-(2,2,2-trifluoroethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c9-8(10,11)5-13-7-4-2-1-3-6(7)12/h1-4,13H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSPFOSYVVXQNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-N-(2,2,2-trifluoroethyl)benzene-1,2-diamine is a fluorinated aromatic compound characterized by its unique structural features, including a benzene ring substituted with amino groups and trifluoroethyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C9H8F6N2. The presence of trifluoromethyl and trifluoroethyl groups enhances the lipophilicity of the compound, which may improve its bioavailability and interaction with biological targets.

Compound NameMolecular FormulaKey Features
This compoundC9H8F6N2Dual fluorinated substituents enhancing lipophilicity

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as enzymes or receptors. The trifluorinated groups may facilitate better membrane penetration and binding affinity due to increased hydrophobic interactions .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that fluorinated compounds can enhance cytotoxicity in various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation .

  • Case Study : A related compound demonstrated improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin. This suggests that the structural modifications in fluorinated compounds can lead to enhanced therapeutic efficacy .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Compounds with similar structural motifs have been found to exhibit activity against a range of bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways .

Research Findings

Recent studies have focused on optimizing the synthesis and biological evaluation of fluorinated amines. The incorporation of trifluoromethyl groups has been shown to enhance the pharmacokinetic profiles of these compounds.

  • Pharmacokinetics : Enhanced lipophilicity contributes to better absorption and distribution in biological systems.
  • Efficacy Studies : In vivo studies using mouse models have indicated that these compounds can maintain therapeutic levels while minimizing toxicity .

Comparison with Similar Compounds

Key Findings from Comparative Analysis

Electronic Effects :

  • The trifluoroethyl group in the target compound exerts strong σ-inductive electron withdrawal, reducing electron density on the aromatic ring. This contrasts with electron-donating groups (e.g., -OCH₃ in 3,5-dimethoxybenzene-1,2-diamine), which increase ring reactivity toward electrophiles .
  • Dual electron-withdrawing groups (e.g., -CF₃ at C4 and -CH₂CF₃ at N1) further deactivate the ring, making such derivatives less reactive in electrophilic substitutions but stable under harsh conditions .

Steric and Solubility Profiles :

  • Bulky substituents like cyclohexylmethyl (-CH₂C₆H₁₁) or tert-butyl (-C(CH₃)₃) introduce steric hindrance, limiting access to the amine groups for reactions requiring nucleophilic attack .
  • Trifluoroethyl and trifluoromethyl groups enhance lipophilicity, favoring solubility in organic solvents, whereas methoxy derivatives exhibit higher polarity and aqueous solubility .

Reactivity in Synthesis :

  • The trifluoroethyl group facilitates nucleophilic aromatic substitution (SNAr) reactions under mild conditions, as seen in the synthesis of fluorinated benzotriazoles .
  • In contrast, nitro- and dinitro-substituted analogs (e.g., N1-(5-Fluoro-2,4-dinitrophenyl) derivatives) require stringent reducing conditions for amine group preservation .

Applications :

  • Fluorinated diamines are prioritized in drug discovery for their metabolic stability and bioavailability .
  • Methoxy-substituted diamines are favored in dye synthesis due to their enhanced electron density and colorfastness .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-N-(2,2,2-trifluoroethyl)benzene-1,2-diamine, and how can purity be validated?

  • Methodology :

  • Synthesis : Utilize nucleophilic substitution reactions between benzene-1,2-diamine and 2,2,2-trifluoroethyl halides (e.g., bromide or iodide) under inert atmospheres. Reaction conditions (temperature, solvent polarity, and base selection) should be optimized to minimize side products like over-alkylation or oxidation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and characterize using 1H^1H/13C^{13}C/19F^{19}F-NMR to verify substitution patterns and absence of unreacted starting materials .

Q. How does the trifluoroethyl group impact the compound’s stability under varying pH conditions?

  • Methodology :

  • Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–13) and monitoring degradation via UV-Vis spectroscopy (λ = 250–300 nm) over 24–72 hours.
  • Use LC-MS to identify degradation products (e.g., hydrolysis of the trifluoroethyl group to carboxylic acid derivatives). Stability is typically enhanced in neutral to slightly acidic conditions due to reduced nucleophilic attack on the electron-deficient trifluoroethyl moiety .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR : 19F^{19}F-NMR (δ ≈ -70 ppm for CF3_3) and 1H^1H-NMR (doublets for NH2_2, splitting patterns for aromatic protons).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ (expected m/z = 235.08 for C8 _8H9 _9F3 _3N2_2).
  • IR : Peaks at ~3300 cm1^{-1} (N-H stretch) and 1120 cm1^{-1} (C-F stretch) .

Advanced Research Questions

Q. How does the trifluoroethyl substituent influence electronic properties and binding interactions in supramolecular systems?

  • Methodology :

  • Computational Studies : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, highlighting electron-withdrawing effects of the CF3_3 group. This reduces amine basicity (pKa_a ~8–9 vs. ~10 for unsubstituted analogs), affecting hydrogen-bonding capabilities .
  • Experimental Validation : Use X-ray crystallography (if crystals are obtainable) or NOESY NMR to study packing/stacking interactions. Compare with non-fluorinated analogs to isolate CF3_3-specific effects .

Q. What strategies resolve contradictions in reported solubility data for this compound?

  • Methodology :

  • Solubility Screening : Use standardized protocols (e.g., shake-flask method) in solvents (DMSO, THF, ethanol) at 25°C. Discrepancies may arise from residual solvents or polymorphic forms.
  • Thermal Analysis : DSC/TGA to identify polymorphs or hydrate formation.
  • Data Harmonization : Cross-reference with structurally similar compounds (e.g., 1-N-(2,4-difluorophenyl)benzene-1,2-diamine) to establish trends in fluorinated substituent effects .

Q. How can this compound be functionalized for targeted biological activity studies?

  • Methodology :

  • Derivatization : Introduce sulfonamide or acyl groups at the free amine position via reactions with sulfonyl chlorides or anhydrides.
  • Biological Assays : Screen derivatives against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities. The CF3_3 group may enhance membrane permeability and metabolic stability .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

  • Methodology :

  • Crystallization Trials : Use vapor diffusion (e.g., sitting-drop) with solvents like dichloromethane/hexane or methanol/water. Additives (e.g., crown ethers) can promote lattice organization.
  • Crystal Engineering : Co-crystallize with sulfonic acids (e.g., 4-methylbenzenesulfonate) to stabilize protonated amine forms, as seen in related benzene-1,2-diamine salts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-N-(2,2,2-trifluoroethyl)benzene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
1-N-(2,2,2-trifluoroethyl)benzene-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.